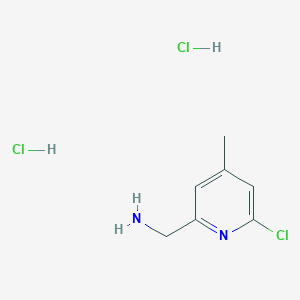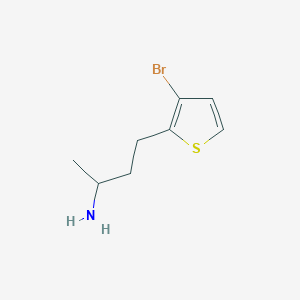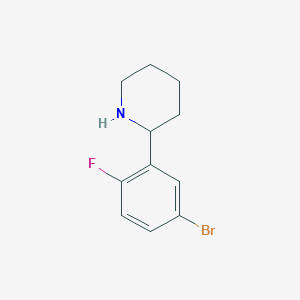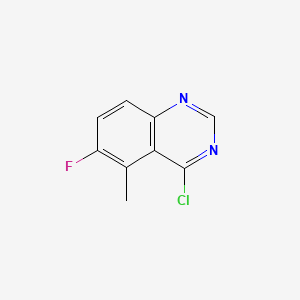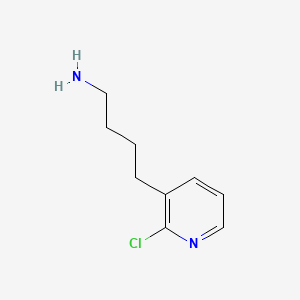
4-(2-Chloropyridin-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyridin-3-yl)butan-1-amine is an organic compound with the molecular formula C9H13ClN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)butan-1-amine typically involves the reaction of 2-chloropyridine with butan-1-amine. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(2-Chloropyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted pyridine derivatives.
科学研究应用
4-(2-Chloropyridin-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chloropyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(2-Chloropyridin-3-yl)butan-1-amine: A structural isomer with similar chemical properties.
1-(3-chloropyridin-2-yl)ethan-1-amine: Another pyridine derivative with different substitution patterns.
Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, which may exhibit similar biological activities.
Uniqueness
4-(2-Chloropyridin-3-yl)butan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the butan-1-amine moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-(2-chloropyridin-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c10-9-8(4-1-2-6-11)5-3-7-12-9/h3,5,7H,1-2,4,6,11H2 |
InChI 键 |
OSXMWZAQVOPQRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


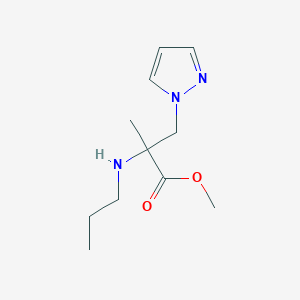
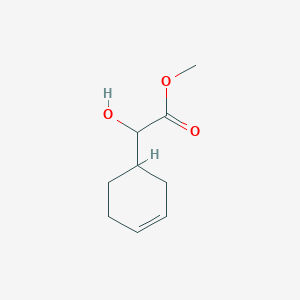

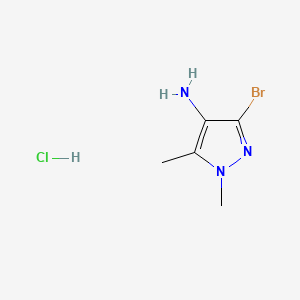
![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)

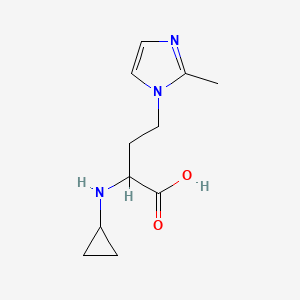
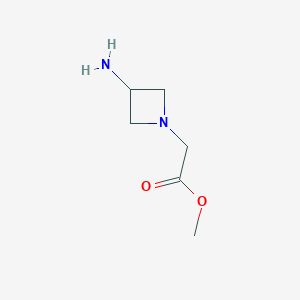
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
